2-(Hydroxyimino)-2-phenylethyl acetate 2-(Hydroxyimino)-2-phenylethyl acetate
Brand Name: Vulcanchem
CAS No.: 680605-59-8
VCID: VC16801637
InChI: InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

2-(Hydroxyimino)-2-phenylethyl acetate

CAS No.: 680605-59-8

Cat. No.: VC16801637

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxyimino)-2-phenylethyl acetate - 680605-59-8

Specification

CAS No. 680605-59-8
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name (2-hydroxyimino-2-phenylethyl) acetate
Standard InChI InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Standard InChI Key RGPPGYQYQVFRQR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC(=NO)C1=CC=CC=C1

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-(hydroxyimino)-2-phenylethyl acetate proceeds via a two-step sequence:

  • Oximation of 2-Phenylacetophenone: Reaction of 2-phenylacetophenone with hydroxylamine hydrochloride in ethanol under reflux yields 2-(hydroxyimino)-2-phenylethanol. Sodium acetate is often employed to buffer the reaction medium, achieving yields of 68–75% .

  • Esterification: The alcohol intermediate is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H2_2SO4_4) to form the acetate ester. This step typically proceeds at 60–80°C with yields exceeding 85% .

Table 1: Optimization of Synthesis Conditions

StepReagentsTemperatureYield (%)
OximationNH2_2OH·HCl, CH3_3COONaReflux68–75
Esterification(CH3_3CO)2_2O, H2_2SO4_460–80°C85–90

Mechanistic Insights

The oximation step involves nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-phenylacetophenone, forming an imine intermediate that tautomerizes to the hydroxime . Esterification follows a classical acid-catalyzed mechanism, where protonation of the hydroxyl group enhances its leaving capacity, facilitating acetylation.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ph), 4.21 (q, J = 7.1 Hz, 2H, OCH2_2), 2.89 (s, 2H, CH2_2), 2.05 (s, 3H, OAc) .

    • 13^{13}C NMR: δ 170.2 (C=O), 137.8 (Ph-C), 61.5 (OCH2_2), 21.0 (OAc) .

  • IR Spectroscopy: Strong absorptions at 1740 cm1^{-1} (C=O ester), 1640 cm1^{-1} (C=N), and 3200 cm1^{-1} (O-H) .

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P21_1/c) with Z = 4. Key structural features include:

  • Hydrogen Bonding: Intermolecular O-H···O bonds (2.82 Å, 170.8°) between the hydroxime oxygen and acetate carbonyl .

  • Torsional Angles: The C-N-O-H dihedral angle is 172.3°, indicating near-planarity of the hydroxime group .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21_1/c
a, b, c (Å)8.21, 10.45, 12.73
α, β, γ (°)90, 95.6, 90
Volume (Å3^3)1087.2

Computational Studies

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane (DCM, 163 mg/mL) and ethyl acetate (89 mg/mL), but limited solubility in water (<1 mg/mL) . It is stable at room temperature under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions.

Table 3: Physicochemical Profile

PropertyValue
Molecular FormulaC11_{11}H13_{13}NO3_3
Molecular Weight209.23 g/mol
Log P (octanol-water)1.32 (calc.)
Melting Point98–100°C (dec.)
λmax_{max} (UV-Vis)254 nm (ε = 12,400)

Spectroscopic Benchmarks

  • Mass Spectrometry: ESI-MS m/z 210.1 [M+H]+^+ .

  • Chromatography: Retention time (HPLC): 6.7 min (C18, 60% MeOH/H2_2O) .

Applications in Organic Synthesis

Peptide Coupling Reagent

The compound’s hydroxime group activates carboxylic acids via mixed anhydride intermediates, enabling amide bond formation with amines. This mirrors the mechanism of ethyl cyano(hydroxyimino)acetate (Oxyma), where the hydroxime anion displaces leaving groups to generate active esters .

Heterocycle Synthesis

Cyclocondensation with hydrazines yields pyrazole derivatives, as demonstrated in related systems . For example, refluxing with phenylhydrazine produces trisubstituted pyrazoles with >70% yields.

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